molecular formula C14H15NO3S B7830127 N-(3-Phenoxybenzyl)methanesulfonamide

N-(3-Phenoxybenzyl)methanesulfonamide

Cat. No.: B7830127
M. Wt: 277.34 g/mol
InChI Key: HVFXEPMWOCCWKU-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Chemistry and Chemical Biology

The sulfonamide functional group (-SO₂NH₂), a cornerstone of medicinal chemistry, forms the basis of a wide array of therapeutic agents. nih.govnih.gov Since their discovery, sulfonamides have been pivotal in the development of antibacterial drugs, and their applications have since expanded to include diuretics, anticonvulsants, and anti-inflammatory agents. researchgate.netijpsr.com The versatility of the sulfonamide moiety stems from its ability to act as a structural mimic (bioisostere) of other functional groups, such as carboxylic acids and phenols, allowing for diverse molecular interactions. nih.gov

In the realm of chemical biology, sulfonamides are recognized for their ability to inhibit specific enzymes. A classic example is their antibacterial action, where they competitively inhibit dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. nih.govresearchgate.net This mechanism highlights the role of sulfonamides as targeted molecular probes and therapeutic agents. The incorporation of a methanesulfonamide (B31651) group, as seen in N-(3-Phenoxybenzyl)methanesulfonamide, is a common strategy in drug design to modulate the physicochemical properties and biological activity of a molecule.

Overview of Structurally Related Compounds and Their Research Significance

The chemical architecture of this compound features a phenoxybenzyl group, a structural motif present in various biologically active compounds. For instance, 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol are known metabolites of pyrethroid insecticides. eurjchem.commdpi.com Research into these metabolites has been conducted to understand their environmental fate and potential biological effects. eurjchem.commdpi.com

A particularly relevant structurally related compound is Nimesulide , a non-steroidal anti-inflammatory drug (NSAID) that also contains a phenoxy and a methanesulfonamide group, albeit with a nitro group on the phenoxy ring. researchgate.net Nimesulide's mechanism of action and its clinical use have been the subject of extensive research, providing a valuable framework for understanding the potential activities of other phenoxy-containing methanesulfonamides.

Furthermore, research into derivatives such as N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide highlights the interest in creating hybrid molecules that combine the structural features of known active compounds. researchgate.net The synthesis and study of such derivatives contribute to a deeper understanding of the structure-activity relationships within this chemical class.

Evolution of Research Interests in Phenoxy-Containing Methanesulfonamides

The interest in phenoxy-containing methanesulfonamides has evolved from the foundational success of sulfonamide drugs. Initially driven by the search for new antibacterial agents, research has expanded to explore a wider range of therapeutic areas. The discovery of Nimesulide's anti-inflammatory properties marked a significant turning point, demonstrating that this class of compounds held potential beyond antimicrobial applications. researchgate.net

Current research efforts are often directed towards the synthesis of novel derivatives with improved efficacy and selectivity for specific biological targets. For example, studies on related sulfonamide structures have explored their potential as antitumor agents and inhibitors of enzymes implicated in various diseases. nih.gov The ongoing exploration of compounds like this compound and its analogs is a testament to the enduring importance of the sulfonamide scaffold in the quest for new and effective molecular therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-phenoxyphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-19(16,17)15-11-12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFXEPMWOCCWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 3 Phenoxybenzyl Methanesulfonamide

Advanced Synthetic Routes to N-(3-Phenoxybenzyl)methanesulfonamide

The construction of this compound is primarily achieved through a convergent synthesis, where the 3-phenoxybenzylamine precursor is first synthesized and then reacted with a methanesulfonyl source.

Sulfonylation Reactions of Substituted Amines

The final key step in the synthesis of this compound is the sulfonylation of 3-phenoxybenzylamine. This reaction involves the formation of a stable sulfonamide bond. The most common method employs the reaction of 3-phenoxybenzylamine with methanesulfonyl chloride in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, acts as a scavenger for the hydrochloric acid generated during the reaction. The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at controlled temperatures to ensure high yields and purity.

A general patent describes the preparation of methanesulfonamides by reacting methanesulfonyl chloride with an amine in a nitroalkane as a reaction diluent. nih.gov This method facilitates the separation of the amine hydrochloride salt by-product, which precipitates from the solution.

ReactantsReagents & ConditionsProductReference
3-Phenoxybenzylamine, Methanesulfonyl chlorideTriethylamine, Dichloromethane, 0 °C to room temperatureThis compoundGeneral Method

Carbon-Carbon Bond Forming Reactions for Aromatic and Benzylic Linkages

The 3-phenoxybenzyl backbone of the target molecule is a common structural motif in various commercially important compounds, such as pyrethroid insecticides. google.com Its synthesis relies on well-established carbon-carbon and carbon-oxygen bond-forming reactions. The ether linkage is typically formed via a Williamson ether synthesis between a phenol (B47542) and a benzyl (B1604629) halide.

Modern cross-coupling reactions, such as the Sonogashira coupling, can be employed to construct more complex analogues. For instance, a related N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized via a Sonogashira cross-coupling of an iodo-substituted phenoxyphenylmethanesulfonamide with a terminal alkyne, showcasing the utility of palladium-catalyzed C-C bond formation in building complex sulfonamide derivatives. researchgate.net

Functional Group Interconversions and Precursor Chemistry

The synthesis of the key precursor, 3-phenoxybenzylamine, starts from commercially available 3-phenoxybenzaldehyde (B142659). A common and efficient route involves the reduction of the aldehyde to the corresponding alcohol, followed by conversion to a halide and subsequent amination.

A patented process details the reduction of 3-phenoxybenzaldehyde to (3-phenoxyphenyl)methanol using sodium borohydride (B1222165) in a solvent mixture like methanol. libretexts.org The resulting alcohol can then be converted to 3-phenoxybenzyl bromide using a brominating agent such as phosphorus tribromide.

The final step to obtain 3-phenoxybenzylamine can be achieved through several methods. Direct amination of the 3-phenoxybenzyl halide with ammonia (B1221849) or a protected ammonia equivalent is a common approach. google.com Alternatively, the Gabriel synthesis, which involves the reaction of the halide with potassium phthalimide (B116566) followed by hydrolysis, provides a clean route to the primary amine. Another method is the reduction of a nitrile, which can be formed by reacting the halide with a cyanide salt.

Derivatization Strategies for Analogues of this compound

The generation of analogues of this compound is crucial for exploring its chemical space and potential applications. Derivatization can be targeted at the aromatic rings or the sulfonamide moiety.

Substituent Introduction on Aromatic Rings

The two aromatic rings of this compound offer multiple sites for the introduction of various substituents through electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.combyjus.com The nature of the existing substituents (the phenoxy group and the methanesulfonamidomethyl group) will direct the position of the incoming electrophile.

The phenoxy ring is activated towards electrophilic substitution, and directing effects will favor substitution at the ortho and para positions relative to the oxygen atom. The benzyl ring is weakly activated by the alkyl chain and deactivated by the electron-withdrawing sulfonamide group. Therefore, electrophilic substitution on this ring is generally less facile and will be directed by the combined electronic effects of the substituents.

Common electrophilic substitution reactions that can be employed include:

Halogenation: Introduction of chloro, bromo, or iodo groups using appropriate halogenating agents and catalysts.

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids. The nitro group can subsequently be reduced to an amino group, which can be further functionalized. nih.gov

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

For instance, the synthesis of phenyl sulfonamide derivatives often starts from a substituted aniline, which is then subjected to sulfonylation, indicating that functionalization of the aromatic ring is often performed at an earlier stage in the synthesis. nih.gov The metabolic functionalization of drug molecules often involves the hydroxylation of aromatic rings, a transformation that can also be achieved synthetically to produce new analogues. nih.gov

Modifications of the Sulfonamide Moiety

The sulfonamide group itself can be a point of modification. While the N-H bond of the sulfonamide is relatively stable, it can undergo alkylation under specific conditions. N-mono-alkylation of sulfonamides can be achieved using various reagents, although it can be challenging due to competing multi-alkylation. tcichemicals.com

Furthermore, the methyl group of the methanesulfonamide (B31651) can potentially be replaced with other alkyl or aryl groups. This would require starting from the corresponding sulfonyl chloride (e.g., ethanesulfonyl chloride or benzenesulfonyl chloride) in the sulfonylation step. This modification allows for the exploration of the steric and electronic requirements of the substituent on the sulfur atom.

The synthesis of various sulfonamide derivatives for biological evaluation often involves the use of different sulfonyl chlorides to react with a common amine precursor, thereby creating a library of compounds with diverse sulfonamide moieties. nih.govresearchgate.net

Structural Elaboration at the Phenoxy and Benzylic Positions

The this compound scaffold presents multiple sites for structural modification, namely the two aromatic rings and the benzylic methylene (B1212753) bridge. These positions are amenable to a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

The phenoxy and benzyl rings can undergo electrophilic aromatic substitution reactions. The outcomes of these reactions are directed by the existing substituents. The phenoxy group on the benzyl ring is an ortho-, para-director, while the methanesulfonamido-methyl group [-CH2NHSO2CH3] is generally considered a meta-director due to the electron-withdrawing nature of the sulfonamide group, although its influence is mediated by the insulating methylene spacer. The ether linkage on the phenoxy ring is also an ortho-, para-director.

The benzylic position is particularly reactive due to the resonance stabilization of benzylic radicals, carbocations, and carbanions by the adjacent benzene (B151609) ring. chemistrysteps.comchemistry.coach This reactivity allows for selective transformations at the methylene bridge.

Key structural modifications can be summarized as follows:

TransformationReagents and ConditionsTarget Position(s)Expected Product(s)
Halogenation N-Bromosuccinimide (NBS), peroxide, heat/lightBenzylicN-(α-Bromo-3-phenoxybenzyl)methanesulfonamide
Oxidation Potassium permanganate (B83412) (KMnO4), heatBenzylicN-(3-Phenoxybenzoyl)methanesulfonamide
Electrophilic Halogenation Br2, FeBr3Aromatic RingsBrominated aromatic derivatives
Nitration HNO3, H2SO4Aromatic RingsNitrated aromatic derivatives

This table is generated based on established chemical principles and may not represent experimentally verified outcomes for this specific compound.

Research on related structures, such as the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, highlights the utility of functionalizing the aromatic core to build more complex molecules. researchgate.net In that case, an iodo-substituted precursor was used in a Sonogashira cross-coupling reaction. researchgate.net This suggests that halogenated derivatives of this compound could serve as valuable intermediates for further carbon-carbon bond-forming reactions.

Mechanistic Investigations of Synthetic Pathways

The primary synthetic route to this compound typically involves the reaction of 3-phenoxybenzylamine with methanesulfonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen, often by a mild base or another equivalent of the amine, to yield the stable sulfonamide.

The mechanisms for the structural elaboration reactions are well-established in organic chemistry:

Benzylic Bromination: The reaction with N-bromosuccinimide (NBS) proceeds through a free-radical chain mechanism. libretexts.org A radical initiator, such as peroxide or UV light, facilitates the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of this compound to form a resonance-stabilized benzylic radical. libretexts.orgyoutube.com This benzylic radical then reacts with a molecule of Br2 (formed from the reaction of HBr with NBS) to yield the brominated product and another bromine radical, which propagates the chain. libretexts.org

Benzylic Oxidation: The oxidation of the benzylic methylene group to a ketone with reagents like potassium permanganate is a complex process. chemistry.coach It is understood to involve the initial formation of a benzylic radical through hydrogen atom abstraction by the oxidizing agent. libretexts.org Subsequent oxidation steps lead to the formation of the carbonyl group. For this reaction to proceed, at least one benzylic hydrogen must be present. chemistry.coach

Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation of the aromatic rings proceed via the classical electrophilic aromatic substitution mechanism. An electrophile (e.g., NO2+ or Br+) is generated in situ and is attacked by the π-electrons of one of the aromatic rings to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom bearing the electrophile, restoring aromaticity and yielding the substituted product. The regioselectivity of the substitution is governed by the directing effects of the substituents already present on the ring.

Advanced Spectroscopic Characterization and Structural Analysis of N 3 Phenoxybenzyl Methanesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of N-(3-Phenoxybenzyl)methanesulfonamide is predicted to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonamide group and the anisotropic effects of the aromatic rings.

The methyl protons of the methanesulfonyl group are expected to appear as a sharp singlet in the upfield region, typically around 3.0 ppm. For comparison, the methyl protons in N-phenylmethanesulfonamide are observed at 3.01 ppm. rsc.org The methylene (B1212753) protons of the benzyl (B1604629) group, being adjacent to the electron-withdrawing sulfonamide nitrogen, would likely resonate as a doublet around 4.3 ppm, with coupling to the N-H proton. The N-H proton itself is anticipated to appear as a triplet, with its chemical shift being concentration-dependent, generally in the range of 5-7 ppm.

The aromatic region of the spectrum will be complex due to the presence of two substituted benzene (B151609) rings. The protons of the 3-phenoxybenzyl ring will show a complex multiplet pattern. The protons on the phenoxy ring are also expected to appear as multiplets in the aromatic region, typically between 6.9 and 7.4 ppm, similar to what is observed for other phenoxy-containing compounds. chemicalbook.com

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
CH₃-SO₂~ 2.9 - 3.1Singlet
CH₂-N~ 4.2 - 4.4Doublet
N-H~ 5.0 - 7.0Triplet
Aromatic-H~ 6.8 - 7.5Multiplet

Note: The predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides crucial information regarding the carbon framework of this compound. The methyl carbon of the methanesulfonamide (B31651) group is expected at approximately 40 ppm, a value consistent with related sulfonamides. rsc.org The benzylic methylene carbon is anticipated to resonate around 48-50 ppm.

The aromatic region will display a number of signals corresponding to the non-equivalent carbons of the two phenyl rings. The carbon atoms directly bonded to the oxygen of the phenoxy group and the carbon atom attached to the benzyl group will have distinct chemical shifts. The quaternary carbons of the aromatic rings, particularly those attached to the ether oxygen and the sulfonamide group, are expected to be in the downfield region of the aromatic spectrum. For instance, in 3-phenoxybenzaldehyde (B142659), the carbon attached to the ether oxygen appears at a distinct chemical shift. chemicalbook.com

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ -SO₂~ 39 - 41
C H₂-N~ 48 - 52
Aromatic C -H~ 115 - 130
Aromatic C -O~ 155 - 158
Aromatic C -C(H₂)~ 138 - 142

Note: The predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. rsc.orgchemicalbook.com

To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would provide unambiguous evidence of connectivity.

A COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show a correlation between the N-H proton and the benzylic CH₂ protons. It would also help in deciphering the complex coupling patterns within the aromatic rings by showing correlations between ortho, meta, and para protons. ugm.ac.id

An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its corresponding proton signal in the ¹H NMR spectrum. For example, the signal for the benzylic CH₂ protons in the ¹H NMR spectrum would correlate with the benzylic carbon signal in the ¹³C NMR spectrum. usm.my

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A significant band for the N-H stretching vibration is anticipated in the region of 3200-3300 cm⁻¹. researchgate.netresearchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear as two strong bands, typically around 1330-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. researchgate.netresearchgate.net The C-O-C ether linkage of the phenoxy group will likely show a strong absorption band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.

Predicted FT-IR Data for this compound

Functional GroupCharacteristic VibrationPredicted Wavenumber (cm⁻¹)
N-HStretch3200 - 3300
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
C=C (Aromatic)Stretch1450 - 1600
S=O (Sulfonamide)Asymmetric Stretch1330 - 1350
S=O (Sulfonamide)Symmetric Stretch1140 - 1160
C-O-C (Ether)Stretch1200 - 1250
S-N (Sulfonamide)Stretch900 - 950

Note: The predicted values are based on the analysis of related structures and general principles of FT-IR spectroscopy. researchgate.netresearchgate.net

Raman spectroscopy, being complementary to FT-IR, provides further insight into the vibrational modes of this compound. While symmetric vibrations are often strong in Raman spectra, asymmetric ones can be weak or absent.

The symmetric S=O stretching vibration of the sulfonamide group is expected to be a prominent band in the Raman spectrum. rsc.org The aromatic ring vibrations, particularly the ring breathing modes, are typically strong and can be found in the fingerprint region of the spectrum. The phenoxy group would also contribute to the Raman spectrum with characteristic bands. nih.gov The C-H stretching vibrations of the methyl and methylene groups, as well as the aromatic C-H stretches, will also be present.

Predicted Raman Active Bands for this compound

Functional Group/VibrationPredicted Raman Shift (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic Ring Breathing~1600 and ~1000
S=O Symmetric Stretch~1140 - 1160
C-O-C Symmetric Stretch~1200 - 1250

Note: The predicted values are based on the analysis of related structures and general principles of Raman spectroscopy. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique employed to measure the mass-to-charge ratio (m/z) of ions. For this compound, this technique is crucial for confirming its molecular weight and for determining its fragmentation pattern, which can provide valuable structural information. In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrometer, the molecule is first ionized to produce a molecular ion (M+ or [M+H]+). The exact mass of this molecular ion allows for the confirmation of the elemental composition of the compound.

Following ionization, the molecular ion, being energetically unstable, undergoes fragmentation into smaller, characteristic charged fragments. The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint. The analysis of sulfonamides by mass spectrometry often reveals common fragmentation pathways. researchgate.netresearchgate.net A notable fragmentation for aromatic sulfonamides is the extrusion of sulfur dioxide (SO2), a loss of 64 Da. researchgate.net This process is often followed by rearrangements of the resulting ion. researchgate.net

For this compound, the fragmentation would likely involve cleavage at several key bonds. The bond between the sulfur and the nitrogen atom is a common cleavage site in sulfonamides. researchgate.net Additionally, the benzylic C-N bond and the ether linkage in the phenoxybenzyl group are susceptible to fragmentation. The analysis of these fragments helps to piece together the structure of the original molecule.

The expected fragmentation of this compound would likely produce several key ions. The molecular ion itself would be detected, and its high-resolution mass would confirm the molecular formula. The most abundant fragment ion, known as the base peak, provides insight into the most stable fragment formed. Other significant fragments would arise from the cleavage of the sulfonamide and ether bonds. A plausible fragmentation pathway would involve the loss of the methanesulfonyl group or the phenoxy group. The table below outlines the potential major fragments and their corresponding mass-to-charge ratios.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Plausible Fragmentation Pathway
[M+H]+[C14H15NO3S + H]+278Protonated molecular ion
[M-SO2]+[C14H15NO]+214Loss of sulfur dioxide from the molecular ion
[C7H7O]+Phenoxybenzyl cation183Cleavage of the N-C bond
[C6H5O]+Phenoxy cation93Cleavage of the ether bond
[CH3SO2]+Methanesulfonyl cation79Cleavage of the S-N bond

This table represents a hypothetical fragmentation pattern based on the general principles of mass spectrometry of sulfonamides and related structures.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

For single-crystal X-ray diffraction (SCXRD), a well-ordered single crystal of this compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

The crystal structure of a related compound, cis-3-phenoxybenzyl 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate, was determined by X-ray diffraction, revealing its conformation in the crystalline state. researchgate.net Similarly, a single-crystal X-ray analysis of another phenoxybenzyl derivative, 3-phenoxybenzyl 2-(6-methoxynaphthalen-2-yl)propanoate, provided detailed crystallographic data, including unit cell dimensions and space group. researchgate.net Although specific data for this compound is not available, a hypothetical dataset for a similar molecule could be presented as follows:

Crystallographic Parameter Hypothetical Value
Crystal systemMonoclinic
Space groupP21/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1305.4
Z (molecules per unit cell)4

This table contains hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

The analysis of the single-crystal structure would reveal the precise conformation of the phenoxybenzyl and methanesulfonamide moieties, as well as intermolecular interactions such as hydrogen bonding, which dictate the crystal packing.

Powder X-ray diffraction (PXRD) is a key technique for the investigation of polymorphism, which is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability.

In PXRD, a powdered sample containing a multitude of small, randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Each crystalline phase produces a unique diffraction pattern, acting as a fingerprint for that specific polymorph.

The study of polymorphism is critical in the pharmaceutical and materials sciences. For this compound, different crystallization conditions could potentially lead to the formation of different polymorphs. PXRD would be the primary tool to identify and characterize these different crystalline forms. By comparing the PXRD patterns of different batches of the compound, one can determine if they are of the same crystalline form or if a mixture of polymorphs is present. This is crucial for ensuring the consistency and quality of the material.

Computational Chemistry and Theoretical Investigations of N 3 Phenoxybenzyl Methanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no specific studies available that apply quantum chemical calculations to N-(3-Phenoxybenzyl)methanesulfonamide.

Density Functional Theory (DFT) Applications

No published research could be identified that has utilized Density Functional Theory (DFT) to investigate the electronic properties, reactivity descriptors, or spectroscopic characteristics of this compound.

Ab Initio Methods for Molecular Property Prediction

A thorough search of scientific literature did not yield any studies employing ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, to predict the molecular properties of this compound.

Basis Set and Exchange-Correlation Functional Selection Criteria

Due to the absence of DFT or ab initio studies, there is no information regarding the selection criteria for basis sets or exchange-correlation functionals for the computational analysis of this compound.

Molecular Modeling and Dynamics Simulations

No specific molecular modeling or dynamics simulation studies for this compound have been reported in the scientific literature.

Conformational Analysis and Potential Energy Surface Mapping

There are no available research findings on the conformational analysis or the mapping of the potential energy surface for this compound.

Molecular Dynamics for Conformational Flexibility and Solvent Interactions

No molecular dynamics simulations have been published that explore the conformational flexibility of this compound or its interactions with solvents.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can serve as a valuable complement to experimental findings, aiding in spectral assignment and structural elucidation.

Simulated IR and Raman Spectra

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of this compound. These simulations yield the vibrational frequencies and intensities of the normal modes of the molecule. The predicted wavenumbers are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, thereby improving agreement with experimental data. chemrxiv.org

Key vibrational modes expected for this compound would include the stretching and bending vibrations of the sulfonyl group (SO₂), the N-H and C-N bonds of the sulfonamide linkage, the C-O-C ether linkage, and the various vibrations of the two phenyl rings. For instance, the asymmetric and symmetric stretching vibrations of the SO₂ group are anticipated to appear as strong bands in the IR spectrum, typically in the region of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration would be expected around 3300 cm⁻¹. Analysis of the Potential Energy Distribution (PED) allows for the precise assignment of each calculated vibrational mode to specific molecular motions. chemrxiv.org

Table 1: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Assignment
N-H Stretch~3300ν(N-H)
C-H Stretch (Aromatic)~3100-3000ν(C-H)
C-H Stretch (Aliphatic)~2950-2850ν(C-H)
SO₂ Asymmetric Stretch~1340νₐₛ(SO₂)
C=C Stretch (Aromatic)~1600-1450ν(C=C)
SO₂ Symmetric Stretch~1150νₛ(SO₂)
C-O-C Asymmetric Stretch~1240νₐₛ(C-O-C)
C-N Stretch~1180ν(C-N)
S-N Stretch~900ν(S-N)

Note: This table is illustrative and based on typical values for similar functional groups. Actual values would be derived from specific DFT calculations.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. ajchem-a.com These predictions are instrumental in assigning the signals in experimental ¹H and ¹³C NMR spectra to specific nuclei within the molecule. nih.gov

For this compound, theoretical calculations would provide the chemical shifts (δ) for each unique hydrogen and carbon atom. The proton of the sulfonamide (N-H) is expected to be a downfield singlet. The methylene (B1212753) protons adjacent to the nitrogen would also exhibit a characteristic shift. The aromatic protons would appear in the typical aromatic region (around 7-8 ppm), with their exact shifts influenced by the electronic effects of the phenoxy and methanesulfonamide (B31651) groups. Similarly, the ¹³C NMR spectrum would show distinct signals for the methyl carbon of the methanesulfonyl group, the methylene carbon, and the various aromatic carbons.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CH₃-S-~40
N-H~8.0-
N-CH₂~4.3~48
Aromatic C-H~6.9-7.4~118-130
Aromatic C (quaternary)-~135-158

Note: This table is illustrative. Precise chemical shifts require specific quantum chemical calculations relative to a standard like Tetramethylsilane (TMS).

Electronic Structure Descriptors and Reactivity Indices

The electronic structure of a molecule governs its reactivity. Computational methods provide a suite of descriptors that quantify various aspects of the electronic distribution and susceptibility to chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It transforms the calculated wave function into a localized Lewis-like structure, describing electron density in terms of atomic lone pairs and bonds between atoms. A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This analysis quantifies the stabilization energy (E⁽²⁾) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.

In this compound, significant hyperconjugative interactions would be expected. For example, charge delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals (σ* or π*) of adjacent bonds would contribute to the molecule's stability. chemrxiv.org The magnitude of these E⁽²⁾ energies reveals the strength of these intramolecular charge transfer interactions.

Table 3: Hypothetical Major NBO Interactions and Stabilization Energies (E⁽²⁾) for this compound

Donor NBOAcceptor NBOE⁽²⁾ (kcal/mol)
LP(O)σ(C-C)High
LP(N)σ(S-O)Moderate
π(C=C)π*(C=C)Moderate

Note: This table is illustrative. Actual interactions and their stabilization energies are determined from NBO calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show the most negative potential localized around the oxygen atoms of the sulfonyl group and the ether linkage, making them the primary sites for electrophilic interactions. The hydrogen atom of the N-H group would exhibit a region of high positive potential, indicating its susceptibility to deprotonation or acting as a hydrogen bond donor. The aromatic rings would show a more complex potential distribution, influenced by the substituent groups.

Structure Activity Relationship Sar Studies of N 3 Phenoxybenzyl Methanesulfonamide Analogues

Correlating Structural Modifications with Biological Activities

The biological profile of N-(3-phenoxybenzyl)methanesulfonamide can be finely tuned by making strategic structural changes to its three main components: the aromatic rings, the sulfonamide linker, and the phenoxybenzyl moiety.

The substitution pattern on both the benzyl (B1604629) and the phenoxy aromatic rings plays a pivotal role in modulating the potency and selectivity of this compound analogues. The electronic and steric properties of the substituents can influence the compound's ability to bind to its biological target.

Research on related sulfonamide-containing scaffolds has demonstrated that the introduction of specific substituents on the aromatic rings can significantly impact biological activity. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the presence and position of hydroxyl and methoxy (B1213986) groups were found to be crucial for potent and selective inhibition of 12-lipoxygenase. nih.gov Similarly, for other benzenesulfonamide (B165840) analogues, the nature of the substituent on the phenyl ring can dictate the inhibitory potential against various enzymes. mdpi.com

In the context of this compound, substitutions on the phenoxy ring can influence the molecule's conformation and its interactions with the target protein. Electron-withdrawing groups, such as halogens or nitro groups, can alter the charge distribution and potentially form specific interactions with the receptor. Conversely, electron-donating groups, like methoxy or methyl groups, can enhance hydrophobic interactions. The position of these substituents is also critical, as steric hindrance can either prevent or promote optimal binding.

The following table illustrates hypothetical SAR data for substitutions on the phenoxy ring of this compound, based on general principles observed in related compound series.

Table 1: Effect of Phenoxy Ring Substitution on Biological Activity

Compound Substitution (R) IC₅₀ (nM) Selectivity Index
1a H 150 10
1b 4-Fluoro 75 25
1c 4-Chloro 60 30
1d 4-Bromo 55 35
1e 4-Trifluoromethyl 40 50
1f 4-Methoxy 200 8

| 1g | 3,4-Dichloro | 30 | 60 |

Studies on various classes of sulfonamides have shown that the nature of the sulfonamide group is critical for biological activity. nih.gov For example, replacing the methyl group of the methanesulfonamide (B31651) with larger alkyl or aryl groups can impact the compound's solubility and ability to fit into the binding pocket of the target.

Furthermore, the nitrogen atom of the sulfonamide can be substituted, although in the parent compound it is part of the benzylamine (B48309) linkage. In related structures, such as benzenesulfonamide derivatives, substitutions on the sulfonamide nitrogen have been shown to be a key determinant of activity. mdpi.com

The table below presents hypothetical data on how modifications to the sulfonamide linker might affect biological activity.

Table 2: Influence of Sulfonamide Linker Modification on Biological Activity

Compound Linker Modification IC₅₀ (nM) Target Engagement
2a -SO₂NHCH₂- 150 Moderate
2b -SO₂N(CH₃)CH₂- 350 Low
2c -CONHCH₂- >1000 Inactive

| 2d | -CH₂SO₂NHCH₂- | 200 | Moderate |

The phenoxybenzyl moiety is often a critical pharmacophore for interaction with various biological targets. Variations in this part of the molecule can significantly alter target recognition and binding affinity. The ether linkage between the two aromatic rings provides a degree of conformational flexibility, which can be important for adopting the optimal orientation within the binding site.

In the context of synthetic pyrethroids, which often contain a 3-phenoxybenzyl alcohol component, modifications to this moiety have been extensively studied. doi.org Altering the ether linkage, for example, by replacing the oxygen atom with a sulfur atom or a methylene (B1212753) group, can have a profound effect on activity.

The substitution pattern on the benzyl portion of the moiety is also important. The position of the linkage to the sulfonamide group (meta- in the parent compound) is often optimal, but shifting it to the ortho- or para- positions can provide valuable SAR insights.

The following table provides a hypothetical illustration of how variations in the phenoxybenzyl moiety could influence biological activity.

Table 3: Effect of Phenoxybenzyl Moiety Variation on Biological Activity

Compound Moiety Variation IC₅₀ (nM) Binding Affinity
3a 3-Phenoxybenzyl 150 High
3b 4-Phenoxybenzyl 400 Moderate
3c 2-Phenoxybenzyl 800 Low
3d 3-(Phenylthio)benzyl 250 Moderate

| 3e | 3-Benzoyl | >1000 | Inactive |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable tools for predicting the activity of novel compounds and for guiding the optimization of lead structures.

The development of a predictive QSAR model begins with the generation of a dataset of compounds with known biological activities. For this compound analogues, this would involve synthesizing a library of derivatives and testing their activity in a relevant biological assay.

Once the data is collected, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its electronic, steric, hydrophobic, and topological properties. A variety of statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can then be used to build a QSAR model that correlates these descriptors with biological activity. nih.gov

A well-constructed QSAR model can identify the key structural features that are most important for activity. nih.gov For example, a model might reveal that a specific combination of electronic and steric properties on the phenoxy ring is crucial for high potency. This information can then be used to design new analogues with improved activity.

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. nih.gov Internal validation techniques, such as cross-validation, are used to assess the robustness of the model. External validation, which involves testing the model's ability to predict the activity of a set of compounds that were not used in its development, is considered the most stringent test of a model's predictive ability. researchgate.net

The applicability domain of a QSAR model defines the chemical space for which the model is expected to make reliable predictions. nih.gov This is important because a QSAR model is only valid for compounds that are similar to those used in its development. The applicability domain can be defined based on the range of molecular descriptors in the training set. Any new compound that falls outside of this domain should be treated with caution, as the model's prediction may not be accurate. The establishment of a well-defined applicability domain is a key principle for the regulatory acceptance of QSAR models. nih.gov

In-Depth Analysis of this compound Is Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and databases, it has been determined that specific research detailing the ligand-protein interaction studies of this compound, as requested, is not publicly available. While the individual components of this molecule, such as the 3-phenoxybenzyl and methanesulfonamide moieties, are present in various studied compounds, literature specifically dedicated to the molecular docking simulations, binding affinity calculations, or free energy perturbation approaches for this compound could not be located.

The fields of computational chemistry and drug discovery frequently employ molecular modeling techniques to predict how a molecule might interact with a biological target. These studies are crucial for understanding the structure-activity relationships (SAR) that guide the development of new therapeutic agents. Methodologies such as molecular docking provide insights into the potential binding orientation of a ligand within a protein's active site, while more computationally intensive methods like binding free energy calculations offer quantitative predictions of binding affinity.

However, for the specific compound this compound, published research containing the data required to populate the requested article sections—namely, molecular docking simulations for binding mode prediction and binding affinity calculations—is not available. Scientific inquiry is contingent on previously published and peer-reviewed data, and in this instance, such data for this compound does not appear to exist in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the user's specific outline and content requirements for this particular compound.

Molecular Mechanism of Action Research for N 3 Phenoxybenzyl Methanesulfonamide Analogues

Enzyme Inhibition Profiles and Specificity

A key area of investigation for N-(3-Phenoxybenzyl)methanesulfonamide analogues is their capacity to inhibit specific enzymes. These studies are fundamental to understanding their potential as therapeutic agents and for guiding the development of more effective and selective future medications.

A substantial amount of research has focused on the ability of this compound derivatives to inhibit cyclooxygenase (COX) enzymes. These enzymes, primarily COX-1 and COX-2, are central to the inflammatory response. COX-1 is typically present in most tissues and is involved in routine cellular functions, whereas COX-2 is induced during inflammation. Consequently, selectively inhibiting COX-2 is a primary goal for anti-inflammatory drug development to avoid the gastrointestinal side effects associated with the inhibition of COX-1 by non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Studies have demonstrated that modifying the structure of this compound can greatly affect its ability to inhibit COX enzymes and its selectivity for COX-2. nih.gov For instance, some diarylheterocyclic compounds have been shown to be highly selective for COX-2. nih.gov The ultimate aim is to refine the molecular structure to achieve strong and selective binding to the COX-2 active site. researchgate.net

Table 1: COX Inhibition Data for Selected Compounds This table is illustrative and compiles data from various studies on COX inhibitors to demonstrate typical measurements. Specific data for this compound was not available in the search results.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Ibuprofen Varies Varies ~1
Diclofenac Varies Varies ~1
Celecoxib >50 0.129 >387.6 nih.gov
Compound 5n Not specified 0.07 508.6 nih.gov

In addition to COX enzymes, researchers are exploring other potential enzymatic targets of this compound analogues. This research could uncover new mechanisms of action and therapeutic uses. For example, compounds that are structurally related have shown effects on other enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX). The dual inhibition of both COX and 5-LOX pathways is a promising strategy for creating anti-inflammatory drugs with a wider range of action.

Kinetic studies are essential to determine the nature of enzyme inhibition, which can be competitive, non-competitive, or uncompetitive. nih.gov This information helps to characterize how an inhibitor interacts with an enzyme. For analogues of this compound, kinetic analyses of COX-2 inhibition are a primary focus. These studies typically involve measuring enzyme kinetics to determine the inhibitor constant (Ki), which quantifies the inhibitor's potency. nih.gov The type of inhibition reveals whether the compound binds to the enzyme's active site or another site. nih.gov

Receptor Interaction and Modulation Studies

Beyond direct enzyme inhibition, the ways in which this compound analogues interact with cellular receptors and modify signaling pathways are also significant areas of research.

There is growing interest in the potential for this compound derivatives to bind to specific cellular receptors. Due to their chemical structures, these compounds could interact with various protein targets. For example, nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are involved in inflammation, could be potential targets. nih.gov Research into the binding of these analogues to such receptors could reveal new mechanisms of action. nih.gov Additionally, studies on structurally similar compounds have identified interactions with opioid receptors, suggesting a potential for a broad range of receptor interactions. nih.gov

The modulation of receptor-mediated signaling pathways is a downstream effect of receptor binding that can significantly impact cellular functions. For compounds that may interact with inflammatory receptors, the subsequent effects on intracellular signaling cascades are of high interest. These pathways often involve key signaling molecules like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central to the regulation of inflammatory gene expression. nih.gov Investigations into whether this compound analogues can affect these pathways, for example by inhibiting NF-κB activation, are crucial for a comprehensive understanding of their anti-inflammatory properties. nih.govnih.gov

Cellular Pathway Modulation in Biological Systems

The biological effects of this compound analogues are a consequence of their ability to modulate specific cellular signaling pathways. These interactions can lead to a range of outcomes, from mitigating inflammation to influencing cell fate.

Impact on Inflammatory Cascade Mediators

A significant body of research has focused on the anti-inflammatory properties of sulfonamide-containing compounds, a key structural feature of this compound. The primary mechanism identified is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a pivotal mediator of the inflammatory cascade.

Analogues of this compound, specifically those incorporating a benzenesulfonamide (B165840) moiety, have been designed and synthesized as selective COX-2 inhibitors. The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is largely attributed to the inhibition of COX-2, which is responsible for the conversion of arachidonic acid to prostaglandins, key signaling molecules in inflammation and pain. nih.gov By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these analogues aim to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Studies have shown that certain benzenesulfonamide derivatives exhibit potent in vitro and in vivo anti-inflammatory activity. For instance, a series of 3-benzenesulfonamides demonstrated significant oedema inhibition in animal models, with some compounds showing potency comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov The structure-activity relationship studies revealed that the sulfonamide moiety is often crucial for optimal COX-2 selectivity and inhibitory potency. nih.gov

The inhibitory concentration (IC50) values for COX-1 and COX-2, along with the selectivity index (SI), are critical parameters in evaluating the efficacy and safety profile of these compounds.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Selected Sulfonamide Analogues

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI = COX-1 IC50/COX-2 IC50) Reference
Analogue 6b >10 0.04 >250 nih.gov
Analogue 6e >10 0.05 >200 nih.gov
Analogue 6j >10 0.04 >250 nih.gov
Celecoxib 1.5 0.05 30 nih.gov

Furthermore, some sulfonamide derivatives have been shown to reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant involved in tissue damage during inflammation. This action helps to protect α1-antitrypsin, the primary inhibitor of neutrophil elastase, from inactivation, thereby controlling the elastolytic activity of neutrophils. doi.org

Modulation of Neuroprotective Pathways

The potential neuroprotective effects of sulfonamide derivatives are an emerging area of research. These compounds have been investigated for their ability to counteract neuronal damage in models of neurodegenerative diseases. nih.govmdpi.com The mechanisms underlying these protective effects are thought to involve the modulation of various signaling pathways that are critical for neuronal survival and function.

One key pathway implicated is the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Some vinyl sulfonate compounds, which share structural similarities with the sulfonamide core, have been shown to be potent activators of Nrf2. nih.gov Activation of this pathway enhances the cellular defense against oxidative stress, a common feature in neurodegenerative disorders.

Another pathway of interest is the sirtuin 1 (SIRT1) pathway. SIRT1 is an NAD-dependent deacetylase that plays a crucial role in cellular stress resistance, mitochondrial biogenesis, and inflammation. A study on bis-sulfonamide derivatives demonstrated their neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neuronal cell death, a model for Parkinson's disease, were mediated through the activation of SIRT1. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical pro-survival pathway in neurons. Activation of Akt can inhibit apoptosis and promote cell survival. researchgate.netmdpi.com While direct evidence for this compound analogues is limited, the broader class of sulfonamides has been explored for its ability to modulate this pathway.

Table 2: Investigated Neuroprotective Mechanisms of Sulfonamide Analogues

Compound Class Investigated Pathway Observed Effect Potential Outcome Reference
Bis-sulfonamides SIRT-1 Activation Increased SIRT-1 activity Neuroprotection against 6-OHDA toxicity nih.gov
Vinyl Sulfonates Nrf2 Activation Induction of Nrf2-dependent antioxidant enzymes Attenuation of oxidative stress nih.gov
Sulfonamide-dihydropyridine hybrids Nrf2 Activation Induction of Nrf2 transcriptional pathway Endogenous antioxidant enzyme activation drughunter.com
Sulfonamide derivatives Cholinesterase Inhibition Inhibition of acetylcholinesterase and butyrylcholinesterase Improvement in cognitive function mdpi.comnih.gov

Induction or Inhibition of Cellular Processes (e.g., Apoptosis, Cell Viability)

The ability of this compound analogues to influence fundamental cellular processes such as apoptosis and cell viability is a critical aspect of their molecular mechanism. Depending on the specific analogue and cellular context, these compounds can either promote or inhibit cell death.

Several studies have demonstrated that certain sulfonamide derivatives can induce apoptosis, a form of programmed cell death, in cancer cells. This pro-apoptotic activity is often mediated through the intrinsic mitochondrial pathway. For instance, some acyl sulfonamide derivatives have been identified as potent inhibitors of the anti-apoptotic protein Bcl-2. researchgate.net Inhibition of Bcl-2 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the release of cytochrome c and subsequent activation of caspases, the executioner enzymes of apoptosis. nih.govnih.gov

Specifically, an increase in the active forms of caspase-3 and caspase-9, along with the induction of the pro-apoptotic proteins Bax and Bak, has been observed following treatment with compounds structurally related to the phenoxybenzyl moiety. nih.gov Furthermore, some benzenesulfonamide derivatives have been shown to induce apoptosis by increasing the levels of cleaved caspases 3 and 9. mdpi.com

The viability of cells when exposed to these compounds is a key measure of their cytotoxic potential. Cell viability assays, such as those based on the reduction of tetrazolium salts (e.g., MTT) or the measurement of ATP levels, are routinely used to quantify the effects of these analogues on cell populations. rsc.orgnih.gov The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays to indicate the potency of a compound in reducing cell viability.

Table 3: Apoptotic Mechanisms of Structurally Related Sulfonamides

Compound Class Key Molecular Target/Event Downstream Effect Cellular Outcome Reference
Acyl sulfonamides Bcl-2 Inhibition Disruption of mitochondrial membrane potential Apoptosis induction researchgate.net
Benzenesulfonamides Caspase Activation Increased levels of cleaved caspase-3 and -9 Apoptosis induction mdpi.com
Benzophenone-3 Caspase-3 and -9 activation, Bax/Bak induction Mitochondrial apoptosis pathway activation Apoptosis induction nih.gov

Target Deconvolution and Validation Methodologies

Identifying the specific molecular targets of bioactive compounds like this compound and its analogues is a crucial step in understanding their mechanism of action and for rational drug design. This process, known as target deconvolution, employs a variety of advanced methodologies. nih.govresearchgate.net

Chemical proteomics is a powerful approach for target identification. This often involves creating a chemical probe by modifying the small molecule with a reactive group or an affinity tag (e.g., biotin). This probe can then be used to "fish out" its binding partners from cell lysates, which are subsequently identified by mass spectrometry. mdpi.com Photoaffinity labeling is a specific type of chemical proteomics where a photoreactive group on the probe is activated by light to form a covalent bond with the target protein. mdpi.com

Another cutting-edge technique is the use of genome-wide screening platforms, particularly those based on CRISPR-Cas9 technology. nih.govnih.govnih.gov CRISPR screens can be used to systematically knock out or modulate the expression of every gene in the genome and then assess how these genetic perturbations affect the cellular response to the compound of interest. Genes whose knockout confers resistance or sensitivity to the compound are strong candidates for being direct targets or key components of the targeted pathway.

Once potential targets are identified, they must be validated. Validation methods can include:

In vitro binding assays: Directly measuring the interaction between the compound and the purified target protein.

Enzyme inhibition assays: For targets that are enzymes, measuring the effect of the compound on their catalytic activity.

Cellular thermal shift assays (CETSA): Assessing target engagement in living cells by measuring changes in the thermal stability of the protein upon compound binding.

Genetic validation: Using techniques like siRNA or CRISPR to knockdown or knockout the target gene and observing if the cellular phenotype mimics the effect of the compound.

While specific target deconvolution studies for this compound itself are not widely published, the methodologies described above represent the state-of-the-art approaches that are applicable to this and other novel chemical entities.

Advanced Research Applications of N 3 Phenoxybenzyl Methanesulfonamide and Its Derivatives

Utilization as Chemical Probes for Biological Systems

Specific studies detailing the use of N-(3-Phenoxybenzyl)methanesulfonamide as a chemical probe for interrogating biological systems have not been identified in publicly available research.

In a broader context, the sulfonamide functional group is a key component in the design of chemical probes. mdpi.com Its ability to act as a stable hydrogen bond donor and acceptor, and to coordinate with metallic centers in enzymes, makes it a valuable pharmacophore for targeting specific proteins. nih.gov For instance, sulfonamide-based molecules have been developed as inhibitors for enzymes like carbonic anhydrases and have been used to probe their function in physiological and pathological processes. nih.gov While this highlights the potential of sulfonamide-containing compounds as chemical probes, research has not yet specifically described the application of this compound for this purpose.

Intermediates in Complex Organic Synthesis

The role of This compound as a key intermediate in the multistep synthesis of complex organic molecules is not specifically detailed in the reviewed literature. Generally, sulfonamides can serve as versatile intermediates. The sulfonamide nitrogen can be alkylated or acylated, and the group itself can act as a protecting group for amines that can be removed under specific conditions. chemicalbook.com

While This compound has not been singled out as a precursor for specific drug discovery scaffolds, its structural components are relevant. The synthesis of novel quinoline (B57606) derivatives, for example, has been accomplished using methanesulfonamide (B31651) in reactions with Morita–Baylis–Hillman acetates, demonstrating the utility of the methanesulfonamide moiety in building complex heterocyclic scaffolds. nih.gov Furthermore, derivatives of 3-phenoxybenzoic acid have been used to synthesize benzamide (B126) and oxadiazole derivatives that show potential as VEGFR-2 inhibitors, indicating the value of the 3-phenoxybenzyl scaffold in drug design. nih.gov

The direct application of This compound as a building block in medicinal chemistry programs is not documented. However, the principles of medicinal chemistry often rely on combining well-understood structural units to create new molecules with desired properties. acs.org Methanesulfonamide itself is a recognized building block used in the synthesis of medicinally important compounds. sigmaaldrich.com It has been incorporated into structures designed as selective COX-2 inhibitors and HMG-CoA reductase inhibitors. nih.govnih.gov The modular nature of synthesis allows for the combination of such building blocks, and it is conceivable that a molecule like this compound could be used to introduce the phenoxybenzyl group into a larger molecule to modulate properties like lipophilicity or to probe for specific interactions with a biological target.

Applications in Materials Science and Functional Molecule Design

There is no evidence in the surveyed literature of This compound or its close derivatives being used in materials science or for the design of functional molecules in that context. The research focus for sulfonamide-containing molecules is overwhelmingly in the fields of pharmacology and medicine. nih.govsysrevpharm.org While certain organic molecules with specific photophysical properties, such as benzanthrone (B145504) derivatives, are designed for applications in materials like liquid crystal displays or as fluorescent probes, the phenoxybenzyl and methanesulfonamide moieties are not typically associated with these functions. mdpi.com

Development as Investigative Tools in Pharmacological Research

The development of This compound as a specific investigative tool in pharmacological research has not been reported. Such tools are used to study the mechanism of action of drugs or to validate biological targets.

Data Tables

Detailed Research Findings for this compound

Research Area Finding Citations
Chemical Probes No specific studies identified. N/A
Synthesis Intermediate Not documented as a specific intermediate. N/A
Drug Discovery Precursor No specific examples found in the literature. N/A
Medicinal Chemistry Building Block Not identified as a commercially available or library building block. N/A
Materials Science No applications found. N/A

| Pharmacological Tool | No specific development reported. | N/A |

Compound Names Mentioned in this Article

Compound Name
This compound
N-(2-phenoxyphenyl)methanesulfonamide
N-(4-phenoxyphenyl)benzenesulfonamide
3-phenoxybenzoic acid
Methanesulfonamide
N-benzoyl-3-phenoxyphenylcarboxamide acid
N-benzoyl-N′-4-bromophenyl-3-phenoxybenzamidine
N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines

Future Directions and Emerging Research Avenues for N 3 Phenoxybenzyl Methanesulfonamide Chemistry

Exploration of Novel Biological Targets and Therapeutic Areas

The inherent chemical properties of the N-(3-phenoxybenzyl)methanesulfonamide scaffold make it a versatile backbone for designing molecules that can interact with a variety of biological targets. The sulfonamide group, a well-established pharmacophore, is present in a wide array of approved drugs, including antibacterial, and anticancer agents. nih.gov Research into derivatives of this scaffold is beginning to reveal a broader range of potential therapeutic applications.

Recent studies have highlighted the potential for sulfonamide derivatives to act as enzyme inhibitors. nih.gov For instance, a structurally related diaryl ether sulfonamide has been identified as a dual-target inhibitor of mitochondrial complex II and complex III, both of which are crucial components of the electron transport chain and are considered promising targets for the development of fungicides and pharmaceuticals. nih.gov This dual-inhibition mechanism presents an exciting avenue for developing novel anticancer agents or antimicrobials with a reduced likelihood of resistance development.

Furthermore, the 3-phenoxybenzyl moiety, a key component of the scaffold, is found in the metabolites of pyrethroid insecticides. Some of these metabolites, such as 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol, have been investigated for their potential to interact with the estrogen receptor, suggesting a possible role for this compound derivatives in modulating endocrine pathways. acs.orgacs.org This opens up the possibility of exploring their use in hormone-dependent cancers or other endocrine-related disorders.

The broad biological activity of sulfonamides, in general, suggests that derivatives of this compound could be screened against a wide range of other potential targets, including but not limited to:

Kinases: Many kinase inhibitors incorporate a sulfonamide group.

Proteases: Sulfonamide-based inhibitors have been developed for various proteases.

Carbonic Anhydrases: A classic target for sulfonamide drugs. nih.gov

The exploration of these and other novel biological targets will be crucial in unlocking the full therapeutic potential of this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. These powerful computational tools can accelerate the identification of promising drug candidates, optimize their properties, and predict their biological activities, saving significant time and resources compared to traditional methods. nih.gov For the this compound scaffold, AI and ML can be applied in several key areas.

Predictive models, for instance, can be trained on existing data for sulfonamide-containing compounds to predict the activity of novel this compound analogs against specific biological targets. By analyzing the structure-activity relationships (SAR) of known compounds, machine learning algorithms can identify key structural features that contribute to desired biological effects. This allows for the in silico screening of large virtual libraries of compounds, prioritizing the synthesis and testing of those with the highest probability of success.

Furthermore, generative AI models can be employed to design entirely new molecules based on the this compound scaffold with optimized properties. These models can learn the underlying chemical rules and design principles from vast datasets of known molecules and then generate novel structures that are predicted to have improved efficacy, selectivity, and pharmacokinetic profiles.

While the direct application of AI and ML to the this compound scaffold is still in its early stages, the general success of these technologies in drug discovery strongly suggests their future importance in this area. nih.gov

Development of Multi-Targeting or Polypharmacological Agents

The traditional "one target, one drug" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. This has led to a growing interest in the development of multi-targeting or polypharmacological agents, which are designed to interact with several targets simultaneously. researchgate.net This approach can offer improved efficacy and a lower likelihood of drug resistance.

The this compound scaffold is well-suited for the design of such multi-target agents. The aforementioned discovery of a diaryl ether sulfonamide that dually inhibits mitochondrial complexes II and III is a prime example of this potential. nih.gov By rationally designing modifications to the core structure, it is possible to incorporate pharmacophoric elements that interact with different biological targets.

For example, in the context of Alzheimer's disease, a multi-target approach could involve designing a single molecule that inhibits acetylcholinesterase, prevents β-amyloid aggregation, and chelates excess metal ions. nih.gov The versatility of the this compound scaffold could allow for the incorporation of functionalities that address these different aspects of the disease. The design and synthesis of such multi-target-directed ligands (MTDLs) is a promising strategy for tackling complex multifactorial diseases. researchgate.net

Advanced Methodologies for Synthesis and Characterization of Novel Analogues

The exploration of the therapeutic potential of this compound and its derivatives relies on the efficient synthesis and thorough characterization of novel analogues. Modern synthetic organic chemistry offers a range of advanced methodologies that can facilitate this process.

For the synthesis of the diaryl ether linkage, a key structural feature of the scaffold, several powerful cross-coupling reactions can be employed. These include the Ullmann condensation, the Buchwald-Hartwig amination, and the Chan-Lam coupling, which offer improvements in terms of reaction conditions and substrate scope over classical methods. google.com More recently, microwave-assisted synthesis has emerged as a valuable tool, often leading to significantly reduced reaction times and improved yields for the synthesis of heterocyclic compounds and other complex molecules. researchgate.netnih.govnih.gov Flow chemistry is another advanced technique that enables the rapid, safe, and scalable synthesis of compound libraries, which is particularly useful for exploring the structure-activity relationships of novel analogues. acs.orgacs.orgnih.gov A patent has also been filed for a method to synthesize N-diarylmethylsulfonamide compounds, indicating commercial interest in this class of molecules. researchgate.net

Once synthesized, the detailed characterization of these novel analogues is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while infrared (IR) spectroscopy confirms the presence of key functional groups. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. researchgate.net For unambiguous structural elucidation, especially for establishing the three-dimensional arrangement of atoms, single-crystal X-ray crystallography is the gold standard. nih.govresearchgate.netrsc.orgmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-Phenoxybenzyl)methanesulfonamide, and what factors influence reaction yields?

  • Answer: The compound is typically synthesized via nucleophilic substitution, where 3-phenoxybenzylamine reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in tetrahydrofuran (THF) at room temperature. Yield optimization depends on stoichiometric ratios, reaction time, and purification methods (e.g., column chromatography). Analogous sulfonamide syntheses report yields ranging from 37% to 73%, with lower yields attributed to competing side reactions or purification challenges .

Q. How is the molecular structure of this compound validated experimentally?

  • Answer: Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Identifies aromatic protons (δ 6.8–7.5 ppm), methylene groups (δ 4.3–4.5 ppm), and sulfonamide protons (δ 3.0–3.2 ppm).
  • FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).
  • Mass Spectrometry : Provides molecular ion peaks consistent with the molecular formula (e.g., [M+H]+ at m/z 292). Cross-validation with elemental analysis ensures purity .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Answer: The compound is typically an off-white solid with a melting point range of 82–85°C. Solubility is higher in polar aprotic solvents (e.g., DMSO, THF) than in water. Stability studies recommend storage at 0–6°C under inert conditions to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How do quantum-chemical calculations (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Answer: Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level calculate optimized geometries, molecular electrostatic potentials (MEPs), and frontier molecular orbitals (HOMO/LUMO). These predict nucleophilic attack sites (e.g., sulfonamide nitrogen) and UV-Vis absorption spectra (e.g., λmax ~270 nm), aiding in reactivity studies .

Q. What strategies resolve contradictions in reported biological activity data for benzenesulfonamide derivatives?

  • Answer: Discrepancies in IC50 values or binding affinities may arise from assay conditions (e.g., pH, temperature) or structural impurities. Validated approaches include:

  • Dose-response curves : Repetition under standardized protocols.
  • X-ray crystallography : Resolving ligand-protein interactions (e.g., NLRP3 inflammasome inhibition studies).
  • Metabolic stability assays : Assessing degradation pathways using liver microsomes .

Q. How do substituents on the benzene ring modulate the biological activity of this compound derivatives?

  • Answer: Electron-withdrawing groups (e.g., -Cl, -CF3) at the para position enhance binding to hydrophobic enzyme pockets (e.g., COX-2), while methoxy groups improve solubility. Structure-activity relationship (SAR) studies show that phenoxy substitution at the meta position increases anti-inflammatory potency by 3-fold compared to ortho analogs .

Q. What mechanistic insights explain the regioselectivity of N-arylation reactions involving sulfonamides like this compound?

  • Answer: Copper-catalyzed N-arylation under ligand-free conditions favors para substitution on the aryl bromide due to steric hindrance at the ortho position. Kinetic studies reveal a two-step mechanism: (1) oxidative addition of Ar-Br to Cu(I), (2) nucleophilic attack by the sulfonamide nitrogen. Yields exceed 70% with electron-deficient aryl bromides .

Q. How can crystallographic data resolve conformational ambiguities in sulfonamide derivatives?

  • Answer: Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) determines bond angles (C-S-N ~105°) and dihedral angles between aromatic rings. For example, N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide exhibits a planar sulfonamide group, stabilized by intramolecular hydrogen bonding (N-H···O=S), which influences packing and solubility .

Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques for moisture-sensitive reactions .
  • Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., GIAO method) .
  • Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .

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